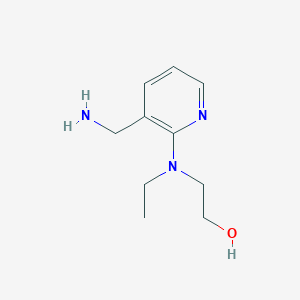 3-(Aminomethyl)-2-pyridinylamino]-1-ethanol CAS No. 1183103-73-2"
>
3-(Aminomethyl)-2-pyridinylamino]-1-ethanol CAS No. 1183103-73-2"
>
2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enantioselektive Synthese
Diese Verbindung wird in der enantioselektiven Synthese chiraler Moleküle eingesetzt. Das Vorhandensein von sowohl Amino- als auch Hydroxylgruppen ermöglicht selektive Reaktionen, die optisch aktive Substanzen erzeugen können. Dies ist besonders nützlich bei der Synthese von Arzneimitteln, bei denen die Chiralität eines Medikaments seine Wirksamkeit und Sicherheit beeinflussen kann .
Piperidin-Derivate
Die Struktur der Verbindung legt ihren Einsatz in der Synthese von Piperidin-Derivaten nahe, die in der pharmazeutischen Chemie von entscheidender Bedeutung sind. Piperidinstrukturen finden sich in verschiedenen Arzneimitteln und sind essentiell für die Herstellung von Verbindungen mit potenziellen therapeutischen Wirkungen, wie z. B. Antihypertensiva und Antipsychotika .
Asymmetrische Organokatalyse
Im Bereich der asymmetrischen Organokatalyse kann diese Verbindung als Katalysator oder Substrat fungieren. Ihre Fähigkeit, Chiralität in Reaktionsprodukten zu induzieren, macht sie zu einem wertvollen Gut für die Herstellung enantiomerenreiner Verbindungen, was ein wichtiges Ziel bei der Synthese von pharmazeutischen Wirkstoffen ist .
Iminocyclitol-Synthese
Die funktionellen Gruppen der Verbindung begünstigen die Synthese von Iminocyclitolen, einer Klasse von Molekülen, die Zucker nachahmen und Enzyme hemmen können, die Kohlenhydrate verarbeiten. Diese Anwendung ist besonders relevant bei der Entwicklung von Behandlungen für Krankheiten wie Diabetes .
Pharmazeutische Anwendungen
Die Vielseitigkeit der Verbindung macht sie für die Herstellung einer Vielzahl von Arzneimitteln geeignet. Ihre Struktur ermöglicht Modifikationen, die zur Entwicklung neuer Medikamente mit verschiedenen pharmakologischen Aktivitäten führen können, darunter die Kinase-Inhibition, die in der Krebstherapie von entscheidender Bedeutung ist .
Wirkmechanismus
2-[[3-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanolthyl-3-pyridinol acts as a substrate for enzymes, allowing them to catalyze reactions. It can also act as an inhibitor of certain enzymes, preventing them from catalyzing certain reactions.
Biochemical and Physiological Effects
2-[[3-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanolthyl-3-pyridinol has been shown to have a variety of biochemical and physiological effects, including the stimulation of cell growth, the inhibition of cell death, the modulation of the activity of certain enzymes, and the stimulation of the immune system. It has also been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-[[3-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanolthyl-3-pyridinol in laboratory experiments has several advantages, including its low cost, its stability, and its availability. However, it also has some limitations, such as its tendency to react with certain compounds, its potential to cause adverse reactions in certain individuals, and its possible toxicity.
Zukünftige Richtungen
The potential future directions for the use of 2-[[3-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanolthyl-3-pyridinol in scientific research include further study of its biochemical and physiological effects, the development of more efficient synthesis methods, the exploration of its use as a therapeutic agent, and the investigation of its potential applications in the food and beverage industry. Additionally, further research could be conducted to examine its potential as an industrial catalyst and its ability to interact with other compounds.
Eigenschaften
IUPAC Name |
2-[[3-(aminomethyl)pyridin-2-yl]-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-13(6-7-14)10-9(8-11)4-3-5-12-10/h3-5,14H,2,6-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYHMAVBVDAQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1527740.png)
![3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1527741.png)











